

Technical Guide: 4-Chloro-2-(dibromomethyl)benzotrile

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Compound of Interest

Compound Name: 4-Chloro-2-(dibromomethyl)benzotrile

CAS No.: 77532-84-4

Cat. No.: B3283924

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CAS Registry Number: 77532-84-4

Executive Summary & Chemical Identity[2]

4-Chloro-2-(dibromomethyl)benzotrile is a specialized halogenated building block used primarily in the synthesis of polycyclic heterocycles for pharmaceutical research.[1] It serves as a "masked" aldehyde equivalent, offering a stable storage form for the reactive 4-chloro-2-formylbenzotrile scaffold.[1]

This compound is critical in Structure-Activity Relationship (SAR) studies involving quinazoline-based kinase inhibitors and phthalazinone-based PARP inhibitors, where the 2-position substituent on the benzotrile ring dictates cyclization pathways.[1]

Chemical Profile

Property	Data
CAS Number	77532-84-4
IUPAC Name	4-Chloro-2-(dibromomethyl)benzotrile
Molecular Formula	C ₈ H ₄ Br ₂ ClN
Molecular Weight	309.39 g/mol
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, CHCl ₃ , THF; insoluble in water
Key Functional Groups	Nitrile (-CN), Geminal Dibromide (-CHBr ₂), Aryl Chloride (-Cl)

Synthesis Strategy: Wohl-Ziegler Bromination

The industrial and laboratory-scale synthesis of **4-Chloro-2-(dibromomethyl)benzotrile** relies on the radical bromination of 4-chloro-2-methylbenzotrile (CAS 50712-68-0). This reaction utilizes N-Bromosuccinimide (NBS) and requires precise stoichiometric control to favor the gem-dibromide over the mono-brominated species.^[1]

Reaction Mechanism

The transformation proceeds via the Wohl-Ziegler mechanism, initiated by the homolytic cleavage of the N-Br bond or the initiator (AIBN/Benzoyl Peroxide).^[1] The benzylic position at C2 is selectively activated due to resonance stabilization of the benzylic radical by the aromatic ring and the electron-withdrawing nitrile group.^[1]

Experimental Protocol

Objective: Synthesis of **4-Chloro-2-(dibromomethyl)benzotrile** from 4-chloro-2-methylbenzotrile.

Reagents:

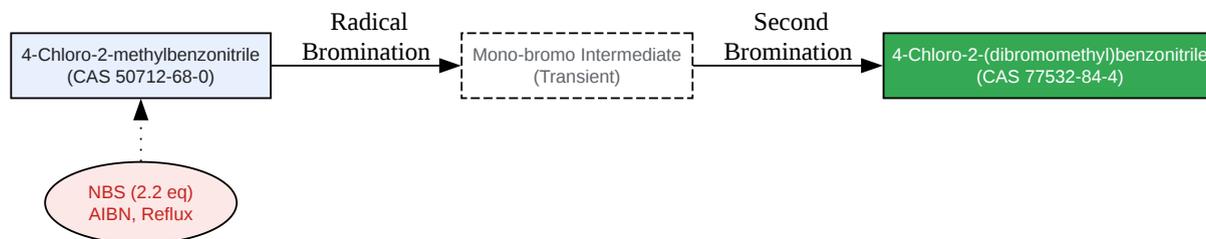
- 4-Chloro-2-methylbenzotrile (1.0 eq)

- N-Bromosuccinimide (NBS) (2.2 – 2.4 eq)[1]
- Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)[1]
- Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (PhCl) [Note: PhCl is a greener alternative with a higher boiling point].

Step-by-Step Methodology:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-chloro-2-methylbenzonitrile (10 g, 66 mmol) in anhydrous CCl₄ (100 mL).
- Addition: Add NBS (25.8 g, 145 mmol) and AIBN (0.54 g, 3.3 mmol) to the solution.
- Initiation: Heat the mixture to reflux (77°C for CCl₄). A visible color change (often orange to pale yellow) or the appearance of succinimide floating on the surface indicates reaction progress.
- Irradiation (Optional): For stubborn substrates, a 500W tungsten lamp can be used to photo-initiate the radical chain.[1]
- Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or ¹H-NMR.[1] The disappearance of the methyl singlet (~2.5 ppm) and appearance of the benzylic proton singlet (~6.8-7.0 ppm for -CHBr₂) confirms conversion.
- Workup: Cool the reaction to 0°C to precipitate succinimide. Filter off the solids.[2]
- Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol or heptane to yield the product.

Synthesis Pathway Diagram



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Figure 1: Step-wise radical bromination pathway converting the methyl group to the gem-dibromomethyl functionality.

Reactivity & Applications in Drug Design[3]

The utility of **4-Chloro-2-(dibromomethyl)benzonitrile** lies in its reactivity as a dielectrophile. [1] It is rarely the final API but rather a pivotal intermediate.

A. Hydrolysis to 4-Chloro-2-formylbenzonitrile

The most common application is the generation of 4-chloro-2-formylbenzonitrile (CAS 77532-89-9). The gem-dibromide is hydrolyzed under aqueous silver nitrate (AgNO_3) conditions or using calcium carbonate (CaCO_3) in refluxing ethanol/water.[1]

- Why use the dibromide? Aldehydes can be unstable or prone to oxidation (to carboxylic acids) during long-term storage.[1] The dibromomethyl group acts as a robust protecting group that can be unmasked immediately prior to the next step.

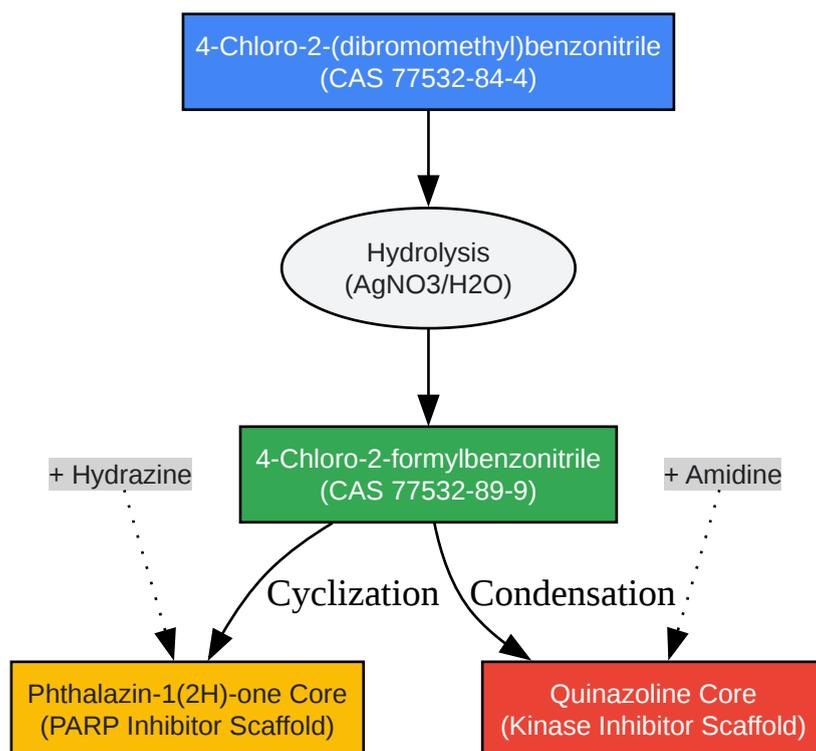
B. Heterocycle Formation (Quinazolines & Phthalazines)

The ortho relationship between the nitrile (-CN) and the dibromomethyl (or resulting formyl) group is ideal for condensation reactions with binucleophiles.

- Quinazolines: Reaction with amidines or guanidines yields 4-aminoquinazolines, a scaffold found in EGFR inhibitors like Gefitinib or Erlotinib.[1]

- Phthalazinones: Reaction with hydrazine hydrate leads to cyclization, forming the phthalazin-1(2H)-one core, essential for PARP inhibitors (e.g., Olaparib analogs).[1]

Application Workflow Diagram



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Figure 2: Divergent synthesis pathways utilizing the dibromomethyl compound as a precursor for bioactive heterocycles.[1]

Safety & Stability (E-E-A-T)

Hazard Classification:

- Lachrymator: Like most benzyl halides, this compound is a potent eye and respiratory irritant. Handle only in a functioning fume hood.
- Corrosive: Hydrolysis releases HBr; contact with moisture on skin can cause burns.[1]
- Acute Toxicity: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the primary hazard here is the alkyl bromide functionality.

Storage Protocols:

- Temperature: Store at 2–8°C.
- Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent premature hydrolysis to the aldehyde.
- Container: Amber glass vials to prevent photochemical degradation.

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